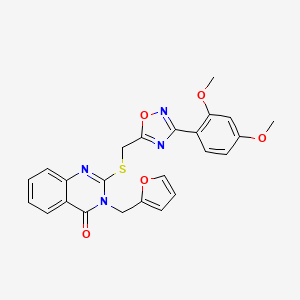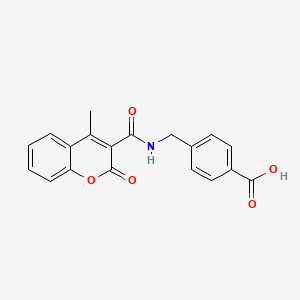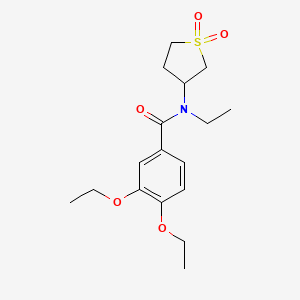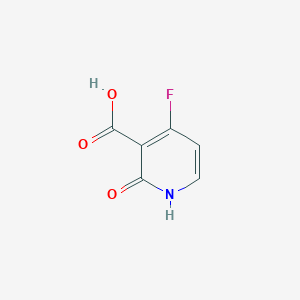
3,3-Dicyclobutylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Dicyclobutylpropanoic acid is a chemical compound with the CAS Number: 1541352-26-4 . It has a molecular weight of 182.26 . The IUPAC name for this compound is also this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O2/c12-11(13)7-10(8-3-1-4-8)9-5-2-6-9/h8-10H,1-7H2,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Scientific Research Applications
Polymerization and Material Science
Kishikawa, Hirai, and Kohmoto (2008) explored the polymerization of benzoic acid derivatives and their complexes with dipyridyl compounds, aiming to develop materials with specific structural and optical properties. This work demonstrates the utility of cyclobutyl-containing compounds in creating polymers with potential applications in nanotechnology and materials science (Kishikawa et al., 2008).
Biochemical Production
Jers, Kalantari, Garg, and Mijakovic (2019) discussed the bio-production of 3-Hydroxypropanoic acid (3-HP) from renewable resources, highlighting the importance of metabolic engineering and synthetic biology in developing efficient microbial production systems. This research underlines the potential of cyclic and acyclic compounds in sustainable chemical synthesis (Jers et al., 2019).
Green Chemistry
Pina, Falletta, and Rossi (2011) provided insights into eco-sustainable processes leading to 3-hydroxypropanoic acid, emphasizing the role of catalytic chemical methods in the green synthesis of valuable chemical building blocks. Their work suggests the broader relevance of investigating the synthesis and applications of compounds like 3,3-Dicyclobutylpropanoic acid within the context of green chemistry (Pina et al., 2011).
Synthetic Chemistry
Xian-hua (2010) focused on the synthesis of 3-cyclobutylpropanoic acid , providing a methodological framework that could be adapted for synthesizing this compound. The research highlights a concise procedure suitable for industrial production, underscoring the relevance of such compounds in synthetic organic chemistry (Liu Xian-hua, 2010).
Pharmacology and Drug Development
McConathy et al. (2003) improved the synthesis of a non-natural amino acid for tumor imaging , which reflects the broader interest in cyclic compounds for medical applications. Although focusing on a different compound, this research indicates the potential for investigating this compound in similar contexts (McConathy et al., 2003).
properties
IUPAC Name |
3,3-di(cyclobutyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-11(13)7-10(8-3-1-4-8)9-5-2-6-9/h8-10H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDXNRXPYAMLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5Z)-3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2732338.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2732339.png)
![N-(3-chloro-4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732341.png)
![N-[3-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2732342.png)



